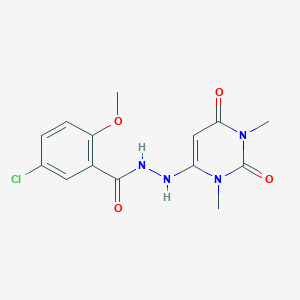![molecular formula C19H15ClN6O2S B11252368 2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B11252368.png)
2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-triazine core, which is a fused ring system containing nitrogen atoms. The compound also features a benzyl group, a chlorophenyl group, and a sulfanylacetamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors to form the triazolo-triazine ring system. Common reagents used in this step include hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolo-triazine intermediate.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the triazolo-triazine intermediate with a thiol compound to introduce the sulfanyl group, followed by acylation to form the acetamide moiety.
Introduction of the Chlorophenyl Group: The final step involves the reaction of the intermediate with a chlorophenyl derivative to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolo-triazine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interaction with Receptors: Binding to cellular receptors and modulating their signaling pathways.
Disruption of Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring system, which have similar chemical properties and biological activities.
Benzothiadiazine Derivatives: Compounds containing the benzothiadiazine ring system, which are known for their diverse pharmacological activities.
Chlorophenylacetamide Derivatives: Compounds containing the chlorophenylacetamide moiety, which are used in various therapeutic applications.
Uniqueness
2-[(6-benzyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is unique due to its combination of the triazolo-triazine core with the benzyl, chlorophenyl, and sulfanylacetamide groups. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H15ClN6O2S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClN6O2S/c20-13-7-4-8-14(10-13)21-16(27)11-29-19-24-23-18-22-17(28)15(25-26(18)19)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,21,27)(H,22,23,28) |
InChI Key |
MTEIRQYETLSGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(furan-2-yl)-2-tosylethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11252287.png)

![N-(2,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11252308.png)
![N-benzyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}butan-2-amine](/img/structure/B11252314.png)
![Ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamido]acetate](/img/structure/B11252320.png)
![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11252338.png)

![N-(2-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11252350.png)
![2-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11252355.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11252357.png)
![2-({[(1,3-Benzothiazol-2-YL)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11252365.png)
![N-(3-chlorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11252371.png)

![7-(4-Ethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11252382.png)
